Sulfuric acid;2-[2-(1,2-thiazol-3-ylmethylsulfanyl)ethyl]guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfuric acid;2-[2-(1,2-thiazol-3-ylmethylsulfanyl)ethyl]guanidine is a compound that features a thiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazole derivatives typically involves the formation of the thiazole ring through various methods. One common approach is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides. Another method is the condensation of α-haloketones with thiourea or thiosemicarbazide .
Industrial Production Methods
Industrial production of thiazole derivatives often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. For example, the use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Sulfuric acid;2-[2-(1,2-thiazol-3-ylmethylsulfanyl)ethyl]guanidine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
Sulfuric acid;2-[2-(1,2-thiazol-3-ylmethylsulfanyl)ethyl]guanidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antiviral activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of sulfuric acid;2-[2-(1,2-thiazol-3-ylmethylsulfanyl)ethyl]guanidine involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer activity may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An anticancer drug
Uniqueness
Sulfuric acid;2-[2-(1,2-thiazol-3-ylmethylsulfanyl)ethyl]guanidine is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity.
Properties
CAS No. |
62174-95-2 |
---|---|
Molecular Formula |
C7H14N4O4S3 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
sulfuric acid;2-[2-(1,2-thiazol-3-ylmethylsulfanyl)ethyl]guanidine |
InChI |
InChI=1S/C7H12N4S2.H2O4S/c8-7(9)10-2-4-12-5-6-1-3-13-11-6;1-5(2,3)4/h1,3H,2,4-5H2,(H4,8,9,10);(H2,1,2,3,4) |
InChI Key |
POHMHBQLKFPPFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSN=C1CSCCN=C(N)N.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.